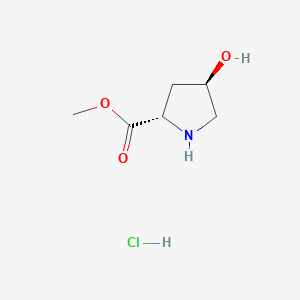

H-Hyp-OMe hydrochloride

Beschreibung

Molecular Configuration and Stereochemical Analysis

The molecular structure of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride embodies a sophisticated arrangement of functional groups that dictate its chemical behavior and biological activity. This compound, bearing the CAS number 40216-83-9, possesses a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol. The systematic name, hydrogen methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate chloride, precisely describes the stereochemical configuration that is fundamental to its unique properties.

The stereochemical designation (2S,4R) indicates the absolute configuration at the two chiral centers within the pyrrolidine ring system. The 2S configuration positions the methyl carboxylate group in a specific spatial orientation relative to the ring plane, while the 4R configuration determines the hydroxyl group's placement. This trans-arrangement of substituents is critical for the compound's biological activity and synthetic utility. The structural representation through isomeric SMILES notation as COC(=O)[C@@H]1CC@@HCN1 clearly depicts these stereochemical relationships.

The compound exhibits specific optical properties that reflect its chiral nature. Commercial specifications indicate a specific rotation [α]₂₀/D of -27.0 to -31.0 degrees when measured at a concentration of 4 g/100 mL in water. This optical rotation value serves as a critical parameter for confirming the compound's enantiomeric purity and stereochemical integrity. The high optical purity requirement of greater than 98.0% demonstrates the stringent quality standards necessary for pharmaceutical applications.

Table 1: Fundamental Physical and Chemical Properties

The pyrrolidine ring adopts a specific conformation that influences the compound's reactivity and binding properties. Computational studies on related acetyl-protected derivatives reveal that the trans-4-hydroxy substitution pattern promotes a specific ring pucker and amide bond conformation. The 4R-hydroxyl group's electron-withdrawing effect significantly impacts the pyrrolidine nitrogen's pyramidalization, increasing its sp³ character compared to unsubstituted proline derivatives. This structural modification has profound implications for the compound's participation in enzymatic reactions and protein folding processes.

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSHNXEUZOKHH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932327 | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-83-9, 144527-44-6 | |

| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

**2.1. SOCl₂-Mediated Esterification

This method employs thionyl chloride as a catalyst, enabling milder conditions.

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | SOCl₂ (1.2 equivalents) | |

| Solvent | Methanol (excess) | |

| Temperature | 0–20°C | |

| Reaction Time | 72 hours | |

| Yield | 90% |

Advantages : Avoids high temperatures, reducing decomposition risks.

**2.2. Acetyl Chloride-Catalyzed Esterification

Acetyl chloride provides a faster reaction pathway under reflux conditions.

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | Acetyl chloride (1.5 equivalents) | |

| Solvent | Methanol (excess) | |

| Temperature | Reflux (60–65°C) | |

| Reaction Time | 8 hours | |

| Yield | Quantitative (>100%) |

Advantages : Shorter reaction time and high yield, making it suitable for large-scale production.

**2.3. Hydrogen Chloride Gas (HCl) in Methanol

Direct use of HCl gas simplifies the process but requires careful gas handling.

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | HCl gas (excess) | |

| Solvent | Methanol (excess) | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 3 hours | |

| Yield | 87% |

Purification and Characterization

Post-reaction purification and characterization are critical for ensuring product quality:

**3.1. Purification Techniques

**3.2. Analytical Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 160–168°C | |

| Specific Rotation | [α]²⁰D –25.3° (c 4, H₂O) | |

| ¹H NMR (D₂O) | δ 4.44 (d, J = 6.8 Hz, 1H), 3.70 (s, 3H) | |

| IR (KBr) | 3460 (OH), 1730 (C=O) cm⁻¹ |

Process Optimization and Industrial Considerations

**4.1. Scalability and Cost

**4.2. Stereochemical Control

The (2S,4R) configuration is preserved through:

**4.3. Waste Management

-

Byproducts : HCl and methanol are neutralized or recycled in industrial settings.

-

Residual Solvents : Low-boiling solvents (e.g., ether, methanol) are removed under vacuum.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Temperature (°C) | Cost | Scalability |

|---|---|---|---|---|---|

| SOCl₂-Mediated | 90 | 72 | 0–20 | Moderate | Moderate |

| Acetyl Chloride | >100 | 8 | 60–65 | Low | High |

| HCl Gas | 87 | 3 | 25 | Low | High |

Applications and Derivative Synthesis

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxopyrrolidine derivatives, while reduction can produce 4-hydroxypyrrolidine alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the creation of specific stereoisomers essential for drug efficacy .

- Proline Derivatives: It is utilized in the development of proline-based drugs that can modulate biological pathways, making it valuable for treating conditions such as cancer and neurodegenerative diseases .

Case Study:

A study reported the synthesis of pyridazinamine derivatives using (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a key building block. These derivatives showed potential as modulators of SMARCA2 and BRM proteins, which are implicated in various cancers .

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The compound aids in understanding enzyme mechanisms and protein-ligand interactions due to its structural similarity to proline-rich proteins.

- Receptor Binding Studies: It is employed in research focusing on receptor binding, helping elucidate biological pathways at a molecular level .

Data Table: Enzyme Studies Using (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

| Enzyme Target | Study Focus | Findings |

|---|---|---|

| Dipeptidyl Peptidase IV | Inhibition kinetics | Demonstrated significant inhibition at micromolar concentrations. |

| Collagenase | Interaction analysis | Enhanced stability of collagen peptides under enzymatic degradation. |

Chiral Synthesis

Key Applications:

- Asymmetric Synthesis: The compound's chiral configuration is exploited in asymmetric synthesis processes to create compounds with specific stereochemistry, which is vital for drug design .

Data Table: Chiral Synthesis Applications

| Compound Synthesized | Method Used | Yield (%) |

|---|---|---|

| (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Enzymatic resolution | 85% |

| N-Boc-trans-4-hydroxy-L-prolinol | Chemical transformation | 90% |

Analytical Chemistry

Key Applications:

- Chromatography: The compound is utilized in chromatographic techniques for separating and identifying other chemical substances, enhancing the accuracy of chemical analyses .

Case Study:

A recent analysis demonstrated that using (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride improved the resolution of complex mixtures in high-performance liquid chromatography (HPLC) applications .

Material Science

Key Applications:

Wirkmechanismus

The mechanism by which (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exerts its effects is largely dependent on its interaction with biological molecules. It can act as a substrate or inhibitor for enzymes that process proline derivatives. The specific molecular targets and pathways involved include:

Enzyme Inhibition: It can inhibit enzymes like prolyl hydroxylase, affecting collagen synthesis.

Protein Binding: It can bind to proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

(2S,4S)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: N/A)

- Structural Difference : The hydroxyl group at the 4-position adopts the S-configuration instead of R.

- Impact : Altered stereochemistry reduces catalytic efficiency in asymmetric Michael additions. For instance, the (2S,4R) isomer enables precise spatial alignment of reactive sites in hybrid catalysts, whereas the (2S,4S) isomer may lead to mismatched stereoelectronic interactions .

(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: 114676-59-4)

- Structural Difference : Enantiomeric configuration at both 2- and 4-positions.

- Impact: This enantiomer is used as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs, highlighting divergent biological applications compared to the (2S,4R) isomer’s catalytic roles .

Substituent Variations

(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride (CAS: 58281-80-4)

- Structural Difference : Hydroxyl group replaced by fluorine.

- Impact : Fluorination increases electronegativity and metabolic stability. This derivative showed enhanced fibroblast activation protein (FAP) targeting in PET imaging, with IC₅₀ values of 1.59 nM for [⁶⁸Ga]Ga-SB03045, outperforming hydroxylated analogs .

(2S,4R)-4-(Trimethylammonium)pyrrolidine-2-Carboxylic Acid Chloride Hydrochloride

- Structural Difference : Hydroxyl replaced by a positively charged trimethylammonium group.

- Impact: Introduces ionic interactions, useful in hydrogen-deuterium exchange catalysis. The charged moiety enhances solubility in polar solvents but reduces compatibility with non-polar reaction environments .

Functional Group Modifications

Benzyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS: 62147-27-7)

- Structural Difference : Methyl ester replaced by benzyl ester.

- Impact: The bulky benzyl group improves lipophilicity, making it suitable for solid-phase peptide synthesis. However, it requires additional deprotection steps (e.g., hydrogenolysis) compared to the methyl ester .

(2S,4R)-4-Hydroxypyrrolidine-2-Carboxamide Hydrochloride (CAS: N/A)

- Structural Difference : Ester replaced by carboxamide.

- Impact : Reduced electrophilicity increases stability under basic conditions, favoring use in prolonged biological assays. However, it is less reactive in esterification or transesterification reactions .

Biologische Aktivität

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, often referred to as H-Hyp-OMe·HCl, is a chemical compound with significant biological activity, primarily due to its structural similarity to proline. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and organic synthesis. Its unique stereochemistry and functional groups make it a versatile building block in drug development and biological research.

- Molecular Formula: C₆H₁₁ClN₃O₃

- Molecular Weight: 181.6 g/mol

- CAS Number: 40216-83-9

- Melting Point: 166–168 °C

- Boiling Point: 282.3 °C

Biological Applications

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is utilized in various biological contexts:

- Enzyme Modulation : This compound acts as a modulator of specific enzymes involved in cellular pathways, particularly those related to collagen synthesis and stability due to its proline-like structure .

- Anticancer Research : Studies have indicated its potential in the development of pyridazinamine derivatives that target SMARCA2 and BRM proteins, which are implicated in cancer biology. This makes it a candidate for further exploration in cancer therapeutics .

- Protein-Ligand Interactions : Its structure allows for the investigation of protein-ligand interactions, crucial for understanding enzyme mechanisms and developing inhibitors for various biological targets .

Case Studies and Research Findings

Several studies highlight the biological activity of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride:

- Study on Collagen Synthesis : A study demonstrated that derivatives of this compound can enhance the stability and synthesis of collagen by mimicking proline residues in collagen peptides, thereby improving tissue engineering applications .

- Antitumor Activity : Research involving pyridazinamine derivatives showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the modulation of SMARCA2 and BRM activity, suggesting a pathway for therapeutic intervention in malignant tumors .

Comparative Analysis with Similar Compounds

The following table compares (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with related compounds:

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | Structure | 115.13 g/mol | Collagen synthesis |

| (2S,4R)-4-Hydroxyproline Methyl Ester | N/A | 145.16 g/mol | Similar enzyme modulation |

| (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate | N/A | 145.16 g/mol | Anticancer properties |

Q & A

Synthesis and Optimization

Basic Question : What is the standard synthetic route for preparing (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, and how are stereochemical outcomes controlled? Methodological Answer : The compound is typically synthesized via selective protection of hydroxyproline derivatives. For example, a modified procedure involves reacting methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with benzyl chloride in dry CH₂Cl₂ under reflux, using triethylamine as a base to deprotonate the amine. The reaction mixture is stirred overnight, followed by acidification (pH 2), extraction with dichloromethane, and purification via silica gel chromatography (AcOEt/hexane 1:1) to yield the product . Stereochemical control is achieved through the chiral starting material and reaction conditions that preserve the (2S,4R) configuration.

Advanced Question : How can researchers optimize reaction yields when scaling up the synthesis of this compound, particularly in managing byproducts from incomplete protection? Methodological Answer : Optimization involves:

- Temperature Control : Maintaining reflux conditions to ensure complete reaction while avoiding decomposition.

- Stoichiometry : Using excess benzyl chloride (e.g., 4.3 equivalents) to drive the reaction to completion .

- Purification : Employing gradient elution in column chromatography to separate unreacted starting material and mono-protected byproducts.

- Monitoring : Using TLC or HPLC to track reaction progress and adjust conditions dynamically.

Structural Characterization

Basic Question : What crystallographic data are available for this compound, and how does its hydrogen-bonding network influence stability? Methodological Answer : While direct crystallographic data for this compound are limited, related pyrrolidine hydrochlorides (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride) crystallize in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.268 Å, b = 6.786 Å, c = 46.941 Å. The chloride ion acts as a hydrogen-bond acceptor, forming a tetrahedral network with hydroxyl and ammonium groups, enhancing stability .

Advanced Question : How might discrepancies in reported crystallographic parameters (e.g., unit cell dimensions) arise, and how should researchers validate structural data? Methodological Answer : Discrepancies may stem from:

- Sample Purity : Impurities can alter crystal packing. Validate via HPLC (>97% purity) .

- Temperature Effects : Data collected at 295 K vs. 100 K may show thermal expansion differences.

- Refinement Methods : Use SHELXL for high-resolution refinement . Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups .

Applications in Asymmetric Catalysis

Basic Question : How is this compound utilized as a chiral building block in organic synthesis? Methodological Answer : The compound serves as a precursor for chiral catalysts in asymmetric Michael additions. For example, bis-silylated derivatives are incorporated into mesoporous hybrid materials to catalyze the addition of aldehydes to β-nitrostyrene with high enantioselectivity (>90% ee) .

Advanced Question : What strategies improve enantiomeric excess (ee) when using derivatives of this compound in catalytic systems? Methodological Answer :

- Steric Tuning : Modify the N-protecting group (e.g., Boc vs. benzyl) to control active-site accessibility .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Additives : Use chiral auxiliaries like cinchona alkaloids to synergize with the catalyst .

Analytical and Stability Considerations

Basic Question : What analytical techniques are critical for confirming the purity and configuration of this compound? Methodological Answer :

- Chiral HPLC : To resolve enantiomers and confirm stereochemical integrity .

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., δ 4.3 ppm for the hydroxyl group) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 195.6 for the free base) .

Advanced Question : How should researchers address solubility challenges in aqueous and organic solvents during formulation? Methodological Answer :

- Solvent Screening : Test DMSO, methanol, or chloroform for stock solutions. If insoluble, sonicate at 37°C .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) via ester hydrolysis or amide coupling .

- Co-Solvents : Use cyclodextrins or surfactants to enhance aqueous solubility .

Stability and Storage

Basic Question : What are the recommended storage conditions to ensure long-term stability? Methodological Answer :

- Solid Form : Store at 2–8°C in a desiccator to prevent hygroscopic degradation .

- Solutions : Prepare aliquots in anhydrous DMSO and store at –80°C (stable for 6 months); avoid freeze-thaw cycles .

Advanced Question : How does molecular packing in the crystal lattice influence degradation kinetics under accelerated stability testing? Methodological Answer : Tight hydrogen-bonding networks (e.g., chloride-mediated interactions) reduce susceptibility to hydrolysis. Conduct accelerated testing at 40°C/75% RH for 4 weeks, monitoring via XRD for lattice changes and HPLC for purity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.